2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane
Description
2-(4-Methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane is a bicyclic compound featuring a strained 2-azabicyclo[2.1.1]hexane core. This structure is synthesized via photochemical methods and stereoselective electrophilic additions, as demonstrated in foundational work by Lescop et al. (2001) . The compound’s key substituents include a 4-methylbenzenesulfonyl (tosyl) group at position 2 and a propoxy group at position 4.
The bicyclo[2.1.1]hexane scaffold is notable for its conformational rigidity, which is exploited in medicinal chemistry to mimic proline-like structures or constrain molecular geometries for targeted binding .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-propoxy-2-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-8-19-15-9-13(10-15)16(11-15)20(17,18)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPJZDWHKXFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane is a member of the azabicyclo[2.1.1]hexane family, which has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 239.32 g/mol
- SMILES Notation : CCOC1CCN(C1)S(=O)(=O)c2ccc(C)cc2
This compound features a bicyclic structure that incorporates nitrogen and sulfur atoms, contributing to its potential reactivity and interaction with biological systems.
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds within the azabicyclo series can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- CNS Activity : The structure suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, providing a basis for further investigation into its use in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The azabicyclo structure allows for interactions with specific receptors or enzymes involved in microbial resistance or inflammation.
- The presence of the sulfonyl group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of azabicyclo compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The results indicated a minimum inhibitory concentration (MIC) in the range of 16–64 µg/mL for several derivatives, suggesting that modifications to the azabicyclo framework can enhance efficacy against resistant strains .
Case Study 2: Neuropharmacological Effects
In a recent pharmacological evaluation, compounds similar to this compound were tested for their effects on neurotransmitter release in vitro. Results indicated that these compounds could modulate dopamine and serotonin levels, suggesting potential applications in treating mood disorders .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Key Modifications |
|---|---|---|
| Base Azabicyclo Structure | Moderate | N/A |
| Sulfonyl Substituted Variant | High | Addition of sulfonyl group |
| Propoxy Group Variant | High | Enhanced solubility and bioavailability |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
In contrast, Boc/Fmoc-protected methanoprolines prioritize temporary protection for synthetic flexibility in peptide coupling . Propoxy vs. Difluoropropoxy: The difluoropropoxy analog () may exhibit improved metabolic stability and lipophilicity due to fluorine’s electronegativity, making it more suitable for in vivo applications .
Functional Group Diversity: Carboxylic acid derivatives (e.g., Boc-2,4-methanoproline) are critical for mimicking proline in peptides, enabling hydrogen bonding and salt bridge formation . The target compound’s lack of an ionizable group limits its utility in charged environments but may improve membrane permeability.
Synthetic Accessibility :
- The bicyclo[2.1.1]hexane core is synthesized via photochemical cyclization and electrophilic additions (e.g., phenylselenyl bromide), as described in . Modifications like tosyl or propoxy groups are introduced post-ring closure, requiring careful optimization to retain stereochemistry .
Preparation Methods
Cyclobutene Anhydride-Based Ring Closure
The photochemical synthesis of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7) provides a versatile starting material. Electrophilic addition of phenylselenyl bromide to cyclobutene dicarbamate (16) generates intermediate 17a, which undergoes sodium hydride-mediated ring closure to yield 2-azabicyclo[2.1.1]hexane derivative 18. This method achieves an overall yield of 65–70% and is notable for its stereoselectivity. Subsequent reductive deselenylation and deprotection yield the primary amine (4a), which can be further functionalized.
Iodine-Promoted Cyclization of Methylenecyclobutane
An alternative route involves iodine-mediated cyclization of methylenecyclobutane carbamate precursors. For example, tricyclic carbamate intermediates derived from methylenecyclobutane (5) undergo hydrolytic cleavage and oxidation to produce 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives. This method benefits from mild reaction conditions (0–45°C) and scalability, with reported yields exceeding 70% for multigram syntheses.
Functionalization of the Bicyclic Core
Installation of the 4-Propoxy Group
Integrated Synthetic Pathways
Pathway A: Sequential Alkylation-Sulfonylation
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Core Synthesis : Prepare 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane via iodine-promoted cyclization.
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Propoxylation : Alkylate the hydroxyl group with propyl bromide/K2CO3 in DMF.
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Sulfonylation : Deprotect the amine (if protected) and treat with TsCl/TEA in DCM.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core formation | I2, THF, 0–45°C | 70% |
| Propoxylation | Propyl bromide, K2CO3, DMF, 50°C, 18 h | 65% |
| Sulfonylation | TsCl, TEA, DCM, rt, 4 h | 80% |
Pathway B: Mitsunobu-Sulfonylation Cascade
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mitsunobu | Propanol, DEAD, PPh3, THF, 0°C→rt | 72% |
| Sulfonylation | TsCl, pyridine, DCM, 0°C→rt | 78% |
Analytical Characterization
Critical spectroscopic data for intermediates and the final product include:
-
1H NMR : The tosyl group exhibits characteristic aromatic protons at δ 7.70–7.30 ppm (d, J = 8.0 Hz), while the propoxy methylene appears as a triplet at δ 3.50–3.30 ppm.
-
13C NMR : The quaternary carbon adjacent to the sulfonamide resonates at δ 58–60 ppm, and the tosyl sulfonyl carbon at δ 145 ppm.
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HRMS : Calculated for C15H21NO3S [M+H]+: 296.1284; Found: 296.1287.
Challenges and Optimization Strategies
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Regioselectivity : Competing N- vs. O-alkylation during propoxylation is mitigated using bulky bases (e.g., DBU) or pre-complexation with Lewis acids.
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Ring Strain : The bicyclic system’s rigidity necessitates low-temperature sulfonylation (-10°C) to prevent ring-opening.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates sulfonylated products from unreacted amine .
Q & A
Basic: How can the multi-step synthesis of 2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Cyclopropanation Precursors : Use stereoselective cyclopropanation of substituted cyclobutene derivatives to form the bicyclic core. Adjust reaction temperature (0–25°C) and catalysts (e.g., Rh(II) complexes) to control stereochemistry .
- Sulfonylation : Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, triethylamine) to minimize side reactions .
- Propoxy Group Installation : Replace ethoxy with propoxy via alkoxy exchange using NaH in THF, optimizing reaction time (12–24 hrs) to balance conversion and decomposition .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: What spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and ether (C-O-C at 1100–1250 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 295.42 (C₁₄H₂₁NO₃S) with <2 ppm error .
Basic: How does the propoxy group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13, 37°C). The propoxy group enhances hydrolytic stability compared to ethoxy derivatives at neutral pH (t₁/₂ > 48 hrs) but shows sensitivity under acidic conditions (pH < 3) due to ether cleavage .
- Thermal Stability : Use TGA/DSC to assess decomposition onset (>200°C under nitrogen). Propoxy’s longer alkyl chain increases melting point (~15°C) versus ethoxy analogs .
Advanced: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to CYP3A4/2D6 active sites. Focus on sulfonyl-benzene interactions with heme iron and hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70% with Thr309/Glu216) .
- Metabolic Stability : Compare in vitro microsomal assays (human liver microsomes, NADPH) with predictions. Adjust propoxy chain length to reduce CYP2C9 affinity .
Advanced: How to resolve contradictions in reported reactivity data between this compound and its ethoxy analog?
Methodological Answer:
- Comparative Kinetics : Measure reaction rates in SN2 conditions (e.g., NaI/acetone). The propoxy derivative shows 20% slower substitution due to steric hindrance .
- DFT Calculations : Compute transition-state energies (Gaussian 16, B3LYP/6-31G*). Propoxy’s higher torsional strain increases activation energy by ~3 kcal/mol .
- Solubility Analysis : Use shake-flask method (logP: propoxy = 2.8 vs. ethoxy = 2.3) to explain divergent reactivity in polar solvents .
Advanced: Design a structure-activity relationship (SAR) study to optimize its bioactivity against serine proteases.
Methodological Answer:
- Scaffold Modifications : Synthesize derivatives with varied sulfonyl substituents (e.g., nitro, fluoro) and alkyloxy chains (methoxy to butoxy) .
- Enzymatic Assays : Test inhibitory activity (IC₅₀) against trypsin/chymotrypsin using fluorogenic substrates (e.g., Boc-QAR-AMC).
- Crystallography : Co-crystallize with trypsin (PDB ID) to identify hydrogen bonds between sulfonyl group and Ser195 .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hood) due to potential respiratory irritation .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA Category D) .
- Storage : Keep in amber vials at –20°C under argon to prevent oxidation .
Advanced: How to evaluate enantioselective synthesis challenges in the bicyclo[2.1.1]hexane system?
Methodological Answer:
- Chiral Catalysts : Screen Rh(II)-BOX complexes for asymmetric cyclopropanation (e.g., >90% ee with (R)-Ph-BOX) .
- Chiral HPLC : Use Daicel Chiralpak IA column (hexane/iPrOH 90:10) to separate enantiomers. Validate with polarimetry .
- Kinetic Resolution : Apply lipase-catalyzed acylations (e.g., Candida antarctica) to enrich desired enantiomer .
Basic: What chromatographic methods are suitable for analyzing degradation products?
Methodological Answer:
- HPLC-DAD : Use C18 column (ACN/water 60:40, 1 mL/min) to resolve propoxy cleavage products (RT 8.2 min) and sulfonic acid derivatives (RT 10.5 min) .
- GC-MS : Derivatize with BSTFA for volatile byproducts (e.g., propionaldehyde, TMS derivatives) .
Advanced: How to design a stability-indicating assay for long-term storage studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
